molecular formula C15H16N6O2 B10907966 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol

Cat. No.: B10907966
M. Wt: 312.33 g/mol
InChI Key: QJJSORVGRQRNDN-LZYBPNLTSA-N
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Description

4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-1,2-BENZENEDIOL is a complex organic compound that features a unique combination of pyrazole, triazole, and benzenediol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-1,2-BENZENEDIOL typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation of 3,5-dimethylpyrazole with a suitable aldehyde to form an intermediate, which is then reacted with 1,2,4-triazole under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-1,2-BENZENEDIOL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenediol moiety yields quinones, while reduction can produce hydroquinones.

Mechanism of Action

The mechanism of action of 4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-1,2-BENZENEDIOL involves its interaction with specific molecular targets. The pyrazole and triazole rings can bind to metal ions, influencing various biochemical pathways. Additionally, the benzenediol moiety can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-1,2-BENZENEDIOL is unique due to its combination of pyrazole, triazole, and benzenediol moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N6O2

Molecular Weight

312.33 g/mol

IUPAC Name

4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C15H16N6O2/c1-9-6-10(2)20(19-9)15-18-17-11(3)21(15)16-8-12-4-5-13(22)14(23)7-12/h4-8,22-23H,1-3H3/b16-8+

InChI Key

QJJSORVGRQRNDN-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NN=C(N2/N=C/C3=CC(=C(C=C3)O)O)C)C

Canonical SMILES

CC1=CC(=NN1C2=NN=C(N2N=CC3=CC(=C(C=C3)O)O)C)C

Origin of Product

United States

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